4-(Hidroximetil)bencenosulfonamida

Descripción general

Descripción

4-(Hydroxymethyl)benzenesulfonamide, also known as 4-(Hydroxymethyl)benzenesulfonamide, is a useful research compound. Its molecular formula is C7H9NO3S and its molecular weight is 187.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(Hydroxymethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Hydroxymethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Antipalúdica

Las bencenosulfonamidas, incluyendo la 4-(Hidroximetil)bencenosulfonamida, se ha encontrado que poseen propiedades antipalúdicas . Esto las hace útiles en el desarrollo de medicamentos para el tratamiento de la malaria.

Actividad Antibacteriana

Estos compuestos también exhiben propiedades antibacterianas . Esto sugiere aplicaciones potenciales en el desarrollo de nuevos antibióticos, particularmente a medida que la resistencia a los antibióticos existentes sigue siendo un importante desafío de salud global.

Actividad Antitumoral

Las bencenosulfonamidas han demostrado actividad antitumoral . Esto sugiere que podrían usarse en el desarrollo de nuevos tratamientos contra el cáncer, particularmente para las formas de cáncer que son resistentes a las terapias existentes.

Actividad Anticancerígena

Además de sus propiedades antitumorales, las bencenosulfonamidas también exhiben propiedades anticancerígenas . Esto destaca aún más su potencial en el desarrollo de nuevos tratamientos contra el cáncer.

Actividad Anticonvulsiva

Se ha encontrado que las bencenosulfonamidas poseen propiedades anticonvulsivas . Esto sugiere aplicaciones potenciales en el tratamiento de afecciones como la epilepsia.

Actividad Analgésica

Estos compuestos también exhiben propiedades analgésicas (para aliviar el dolor) . Esto sugiere que podrían usarse en el desarrollo de nuevos medicamentos para el alivio del dolor.

Agentes Antiinflamatorios

Los híbridos de triazol-bencenosulfonamida han mostrado potencial como agentes antiinflamatorios . Esto podría conducir al desarrollo de nuevos tratamientos para afecciones como la artritis y otras enfermedades inflamatorias.

Agentes Anticancerígenos y Antimicrobianos a través de la Inhibición de la Anhidrasa Carbónica IX

Se han sintetizado y estudiado nuevos derivados de bencenosulfonamida por sus actividades anticancerígenas y antimicrobianas a través de la inhibición de la anhidrasa carbónica IX . Esta enzima se expresa en exceso en muchos tumores sólidos, lo que la convierte en un objetivo prometedor para nuevos agentes antiproliferativos .

Mecanismo De Acción

Target of Action

The primary target of 4-(Hydroxymethyl)benzenesulfonamide is Carbonic Anhydrase (CA) . CAs are a family of metalloenzymes that catalyze the hydration of CO2, interconverting between CO2 and water to bicarbonate ions and protons . They play a crucial role in various physiological and pathological processes, including pH regulation, ion transport, and tumorigenesis .

Mode of Action

4-(Hydroxymethyl)benzenesulfonamide acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is essential for the synthesis of folic acid in these organisms .

Biochemical Pathways

The compound’s action affects the folic acid metabolism cycle . By inhibiting the enzyme dihydropteroate synthetase, 4-(Hydroxymethyl)benzenesulfonamide prevents the synthesis of folic acid, a vital component for bacterial growth and survival .

Pharmacokinetics

Benzenesulfonamides are usually well absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Their antibacterial action can be inhibited by pus .

Result of Action

The inhibition of folic acid synthesis by 4-(Hydroxymethyl)benzenesulfonamide leads to a halt in bacterial growth and survival, making it a potential candidate for antimicrobial therapy . In addition, some benzenesulfonamide derivatives have shown significant inhibitory effects against cancer cell lines .

Action Environment

Environmental factors such as pH and the presence of pus can influence the action, efficacy, and stability of 4-(Hydroxymethyl)benzenesulfonamide . For instance, the antibacterial action of benzenesulfonamides is inhibited by pus

Actividad Biológica

4-(Hydroxymethyl)benzenesulfonamide, also known as CHEMBL6919, is a sulfonamide compound that has garnered attention for its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including antimicrobial, anti-inflammatory, and potential therapeutic applications.

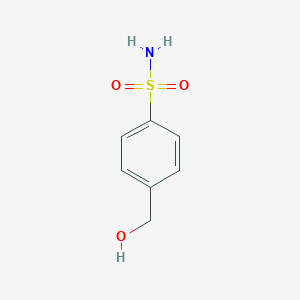

Chemical Structure and Properties

4-(Hydroxymethyl)benzenesulfonamide features a hydroxymethyl group attached to a benzenesulfonamide backbone. This structure is significant as the sulfonamide moiety is known for its ability to mimic para-aminobenzoic acid (PABA), which is crucial for bacterial growth and metabolism.

1. Antimicrobial Activity

Numerous studies have evaluated the antimicrobial efficacy of 4-(hydroxymethyl)benzenesulfonamide and its derivatives. For instance:

- Minimum Inhibitory Concentration (MIC) : Research indicates that this compound exhibits potent activity against various bacterial strains. For example, one study reported that certain derivatives showed MIC values as low as 6.63 mg/mL against Staphylococcus aureus and Candida albicans .

- Mechanism of Action : The sulfonamide group inhibits bacterial dihydropteroate synthase, disrupting folate synthesis, which is essential for nucleic acid production in bacteria .

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| 4-(Hydroxymethyl)benzenesulfonamide | E. coli | 6.72 |

| 4-(Hydroxymethyl)benzenesulfonamide | S. aureus | 6.63 |

| 4-(Hydroxymethyl)benzenesulfonamide | P. aeruginosa | 6.67 |

2. Anti-inflammatory Activity

The anti-inflammatory properties of 4-(hydroxymethyl)benzenesulfonamide have also been documented:

- In Vivo Studies : In experiments involving carrageenan-induced paw edema in rats, compounds derived from benzenesulfonamides demonstrated significant reduction in inflammation, with some derivatives achieving up to 94% inhibition . This suggests that the compound may modulate inflammatory pathways effectively.

3. Cardiovascular Effects

Recent studies have explored the effects of benzenesulfonamide derivatives on cardiovascular parameters:

- Perfusion Pressure : In isolated rat heart models, certain derivatives like 4-(2-aminoethyl)benzenesulfonamide showed a decrease in perfusion pressure and coronary resistance, indicating potential vasodilatory effects .

- Calcium Channel Interaction : Docking studies suggested that these compounds could interact with calcium channels, influencing vascular resistance and perfusion dynamics .

Case Study: Antimicrobial Efficacy

A specific case study focused on the antimicrobial efficacy of various benzenesulfonamide derivatives found that:

- The compound exhibited strong activity against both Gram-positive and Gram-negative bacteria.

- The presence of the hydroxymethyl group was critical for enhancing the binding affinity to bacterial enzymes.

Research Findings on Enzyme Inhibition

Research has shown that sulfonamides can inhibit carbonic anhydrases in fungi, which are crucial for their growth and virulence:

Propiedades

IUPAC Name |

4-(hydroxymethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c8-12(10,11)7-3-1-6(5-9)2-4-7/h1-4,9H,5H2,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UULCVOIRJRJPQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50435262 | |

| Record name | 4-(hydroxymethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67472-44-0 | |

| Record name | 4-(hydroxymethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(hydroxymethyl)benzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(Hydroxymethyl)benzenesulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TZ9W97FYX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-(hydroxymethyl)benzenesulfonamide interact with carbonic anhydrases and what are the downstream effects?

A: 4-(Hydroxymethyl)benzenesulfonamide acts as a sulfonamide inhibitor of β-carbonic anhydrases (CAs). [] Sulfonamides typically bind to the zinc ion within the CA active site, mimicking the natural substrate, bicarbonate. [] This binding prevents the enzyme from catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons. Inhibiting CA activity can have various downstream effects depending on the physiological context and specific CA isoform targeted.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.